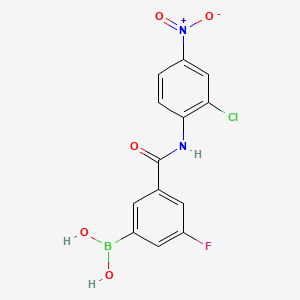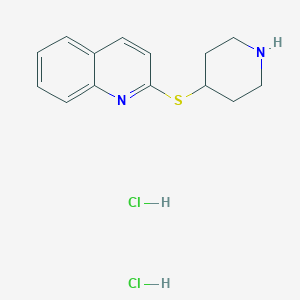
2-(Piperidin-4-ylthio)quinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-ylthio)quinoline dihydrochloride is a chemical compound that features a quinoline ring substituted with a piperidin-4-ylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the quinoline and piperidine moieties suggests it may exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)quinoline dihydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidin-4-ylthio Group: The piperidin-4-ylthio group can be introduced via nucleophilic substitution reactions. For instance, 4-piperidinethiol can react with a suitable quinoline derivative under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity starting materials to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-ylthio)quinoline dihydrochloride can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the piperidin-4-ylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-ylthio)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and pharmacology.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-ylthio)quinoline dihydrochloride is not fully understood, but it likely involves interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the quinoline moiety can intercalate or bind.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(Piperidin-4-ylthio)pyridine
- **2-(Piperidin-4-ylthio)benzene
- **2-(Piperidin-4-ylthio)isoquinoline
Uniqueness
2-(Piperidin-4-ylthio)quinoline dihydrochloride is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. The presence of the sulfur atom in the piperidin-4-ylthio group also adds to its chemical reactivity and potential for further functionalization.
Eigenschaften
CAS-Nummer |
882863-72-1 |
|---|---|
Molekularformel |
C14H18Cl2N2S |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2-piperidin-4-ylsulfanylquinoline;dihydrochloride |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12;;/h1-6,12,15H,7-10H2;2*1H |
InChI-Schlüssel |
OTAHSFBJZDMOQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3C=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)
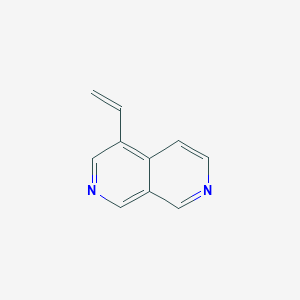

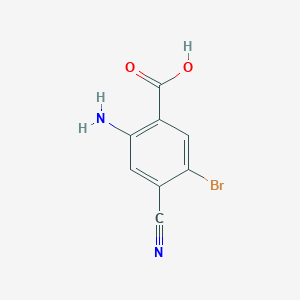
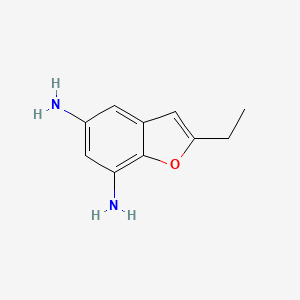
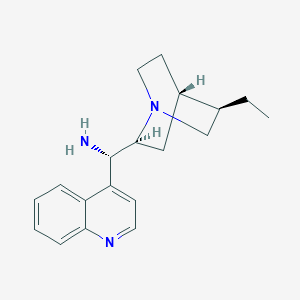
![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
